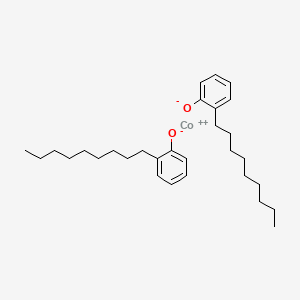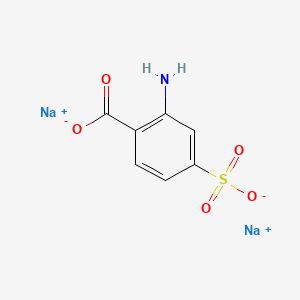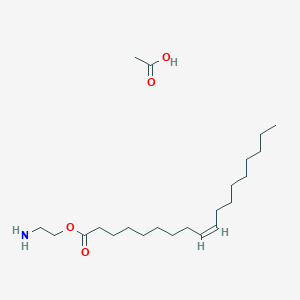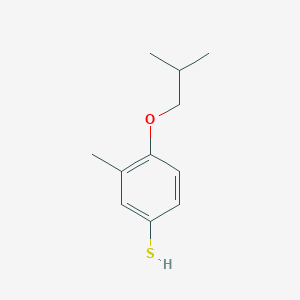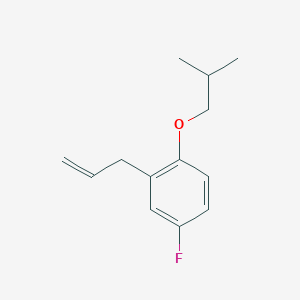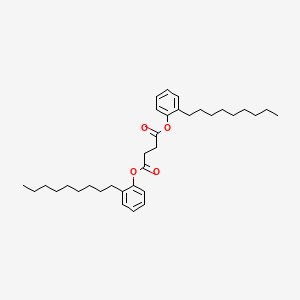
Bis(nonylphenyl) succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(nonylphenyl) succinate: is an organic compound with the molecular formula C34H50O4 . It is a derivative of succinic acid, where two nonylphenyl groups are attached to the succinate backbone. This compound is known for its unique chemical properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of succinic acid and nonylphenol into the reactor, along with the catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete conversion of the reactants. The product is then separated and purified using techniques such as distillation, filtration, and crystallization.
Chemical Reactions Analysis
Types of Reactions: Bis(nonylphenyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Nonylphenyl carboxylic acids.
Reduction: Nonylphenyl alcohols.
Substitution: Various substituted nonylphenyl derivatives.
Scientific Research Applications
Chemistry: Bis(nonylphenyl) succinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other specialty chemicals.
Biology: In biological research, this compound is used as a model compound to study the interactions of esters with biological molecules. It is also used in the development of bio-based materials and biodegradable polymers.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. It is also being investigated for its potential use in the development of new therapeutic agents.
Industry: this compound is used as a plasticizer in the production of flexible plastics and as a lubricant additive in the formulation of high-performance lubricants. It is also used in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of bis(nonylphenyl) succinate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also modulate the properties of cell membranes, affecting the transport of molecules across the membrane. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Bis(2-ethylhexyl) succinate
- Bis(4-tert-butylphenyl) succinate
- Bis(2,4-di-tert-butylphenyl) succinate
Comparison: Bis(nonylphenyl) succinate is unique due to the presence of nonylphenyl groups, which impart specific chemical and physical properties. Compared to other similar compounds, this compound exhibits higher thermal stability and better compatibility with various polymers and resins. Its unique structure also allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
93982-13-9 |
|---|---|
Molecular Formula |
C34H50O4 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
bis(2-nonylphenyl) butanedioate |
InChI |
InChI=1S/C34H50O4/c1-3-5-7-9-11-13-15-21-29-23-17-19-25-31(29)37-33(35)27-28-34(36)38-32-26-20-18-24-30(32)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3 |
InChI Key |
YXNPFNPHSYKAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)OC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


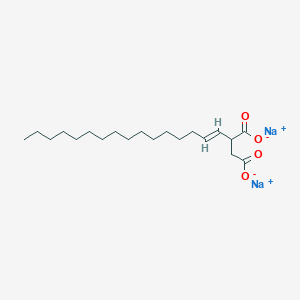
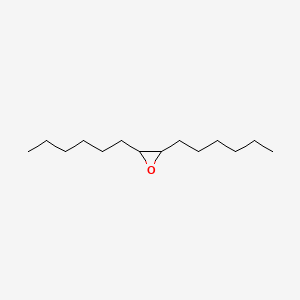
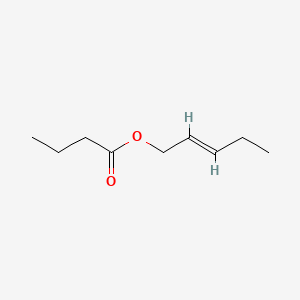


![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
